molecular formula C10H6Cl6O5S B14562562 2,4-bis(trichloromethyl)-4H-1,3-benzodioxine-6-sulfonic acid CAS No. 61719-87-7

2,4-bis(trichloromethyl)-4H-1,3-benzodioxine-6-sulfonic acid

Cat. No.: B14562562
CAS No.: 61719-87-7
M. Wt: 450.9 g/mol
InChI Key: AUXCYPIZBNUNMY-UHFFFAOYSA-N
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Description

2,4-bis(trichloromethyl)-4H-1,3-benzodioxine-6-sulfonic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of two trichloromethyl groups attached to a benzodioxine ring, with a sulfonic acid group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-bis(trichloromethyl)-4H-1,3-benzodioxine-6-sulfonic acid typically involves the reaction of 2,4-bis(trichloromethyl)-4H-1,3-benzodioxine with a sulfonating agent. Common sulfonating agents include sulfur trioxide, chlorosulfonic acid, or oleum. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the sulfonic acid group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes, where the starting material is reacted with a sulfonating agent in a continuous flow reactor. The reaction conditions, such as temperature, pressure, and concentration of the sulfonating agent, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-bis(trichloromethyl)-4H-1,3-benzodioxine-6-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The trichloromethyl groups can be oxidized to form carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The sulfonic acid group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides are employed.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2,4-bis(trichloromethyl)-4H-1,3-benzodioxine-6-sulfonic acid has several scientific research applications:

    Biology: Investigated for its potential as an inhibitor of certain biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-bis(trichloromethyl)-4H-1,3-benzodioxine-6-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The trichloromethyl groups may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,4-bis(trichloromethyl)-4H-1,3-benzodioxine-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.

    2,4-bis(trichloromethyl)pyridine: Contains a pyridine ring instead of a benzodioxine ring.

Uniqueness

2,4-bis(trichloromethyl)-4H-1,3-benzodioxine-6-sulfonic acid is unique due to the presence of both trichloromethyl and sulfonic acid groups, which confer distinct chemical and biological properties

Properties

CAS No.

61719-87-7

Molecular Formula

C10H6Cl6O5S

Molecular Weight

450.9 g/mol

IUPAC Name

2,4-bis(trichloromethyl)-4H-1,3-benzodioxine-6-sulfonic acid

InChI

InChI=1S/C10H6Cl6O5S/c11-9(12,13)7-5-3-4(22(17,18)19)1-2-6(5)20-8(21-7)10(14,15)16/h1-3,7-8H,(H,17,18,19)

InChI Key

AUXCYPIZBNUNMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C(OC(O2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

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